molecular formula C13H16BrNO4 B2668120 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid CAS No. 1396987-17-9

2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid

Cat. No.: B2668120
CAS No.: 1396987-17-9
M. Wt: 330.178
InChI Key: DMLTZDZSTIQYOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid is a synthetic bromophenoxy derivative of interest in medicinal chemistry and neuroscience research. This compound is designed for investigational use in laboratory settings to study its potential biological activity and mechanism of action. Research Applications and Value Compounds with structural features similar to this compound have shown significant research value as synthetic agonists for G-protein coupled receptors (GPCRs), particularly the orphan receptor GPR88 . GPR88 is a striatum-enriched GPCR that represents a promising novel target for investigating therapeutic strategies for various central nervous system disorders, including psychiatric conditions, Parkinson's disease, and substance use disorders . The molecular scaffold of this compound, incorporating a bromophenoxyacetamido group linked to a methylbutanoic acid chain, is characteristic of structures being explored in structure-activity relationship (SAR) studies to develop potent and selective receptor agonists . Potential Mechanism of Action While the specific mechanism of action for this compound requires experimental validation, research on analogous compounds suggests potential activity as an allosteric agonist at GPR88 . Similar agonists have been shown to bind to an allosteric site formed by transmembrane segments 5 and 6 of the receptor, modulating intracellular signaling through the Gαi/o protein pathway and inhibiting cAMP accumulation . The presence of the bromophenoxy moiety may contribute to receptor binding through hydrophobic interactions, while the amide linker and carboxylic acid group are likely critical for conformational stability and pharmacophore presentation . Chemical Profile The compound features a brominated phenoxy group connected through an acetamido linker to a 3-methylbutanoic acid chain. This molecular architecture is consistent with ongoing efforts to optimize drug-like properties in neuroactive compounds, including considerations for blood-brain barrier permeability and metabolic stability . Usage Note This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should handle this compound using appropriate safety precautions in accordance with institutional chemical hygiene plans.

Properties

IUPAC Name

2-[[2-(3-bromophenoxy)acetyl]amino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO4/c1-8(2)12(13(17)18)15-11(16)7-19-10-5-3-4-9(14)6-10/h3-6,8,12H,7H2,1-2H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLTZDZSTIQYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)COC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid typically involves the reaction of 3-bromophenol with chloroacetic acid to form 3-bromophenoxyacetic acid. This intermediate is then reacted with 3-methylbutanoyl chloride in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The bromophenoxy group can be oxidized to form corresponding quinones.

    Reduction: The acetamido group can be reduced to an amine under specific conditions.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced acetamido derivatives.

    Substitution: Various substituted phenoxy derivatives

Scientific Research Applications

2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid involves its interaction with specific molecular targets. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the acetamido group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Substituent and Molecular Formula Comparison

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Features
2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid 3-Bromophenoxy C₁₃H₁₅BrN₂O₄* 367.18 g/mol† Bromine enhances lipophilicity
(S)-3-(2-(3-Chlorophenyl)acetamido)-4-(4-(trifluoromethyl)phenyl)butanoic acid (CATPB) 3-Chlorophenyl C₁₉H₁₇ClF₃NO₃ 419.79 g/mol Chlorine and CF₃ groups improve receptor affinity
(2s)-3-Methyl-2-(2-phenoxyacetamido)butanoic acid Phenoxy C₁₃H₁₇NO₄ 251.28 g/mol Lacks halogen; reduced steric bulk
2-(2-Bromo-3-methylbutanamido)acetic acid Bromoisovaleryl C₇H₁₂BrNO₃ 238.08 g/mol Shorter chain; bromine on aliphatic moiety

*Calculated based on structural similarity to and .
†Estimated using atomic masses.

Key Observations:

  • Halogen Effects: Bromine in the target compound increases molecular weight and lipophilicity compared to chlorine in CATPB or non-halogenated analogs . This may enhance membrane permeability but reduce aqueous solubility.
  • Aromatic vs.

Table 2: Activity Comparison of Carboxamide Derivatives

Compound Name Biological Target Reported Activity Source
CATPB Free Fatty Acid Receptor 2 (FFA2) Agonist activity; EC₅₀ = 0.8 μM In vitro assays
2CA3MBA (2-{[2-(cyclohexylcarbamoyl)benzoyl]amino}-3-methylbutanoic acid) Unspecified enzyme Moderate inhibition (IC₅₀ ~ 50 μM) Enzymatic assays
Target Compound (hypothetical) FFA2 or similar Predicted agonist/antagonist activity‡ N/A

‡Based on structural similarity to CATPB .

Key Findings:

  • Receptor Specificity: CATPB’s 3-chlorophenyl and trifluoromethyl groups are critical for FFA2 binding . The target’s bromophenoxy group may mimic these interactions but with altered potency due to bromine’s larger atomic radius.
  • Enzyme Inhibition : Linear analogs like 2CA3MBA show moderate enzyme inhibition, suggesting that branching in the target compound might reduce binding efficiency .

Biological Activity

2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid is an organic compound that has garnered attention in biological research due to its potential therapeutic properties and biochemical applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C13H16BrNO4
Molecular Weight : 330.178 g/mol
IUPAC Name : 2-[[2-(3-bromophenoxy)acetyl]amino]-3-methylbutanoic acid

The compound features a bromophenoxy group linked to an acetamido moiety, which is further attached to a methylbutanoic acid backbone. This unique structure contributes to its distinct biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bromophenoxy group is known to engage with hydrophobic pockets in proteins, while the acetamido group can form hydrogen bonds with amino acid residues. These interactions may modulate enzyme activities and receptor functions, leading to various biological effects such as anti-inflammatory and anticancer activities.

Enzyme Modulation

Research indicates that this compound can serve as a biochemical probe for studying enzyme activities. It has been explored for its potential to inhibit specific enzymes involved in metabolic processes, particularly those linked to inflammation and cancer progression.

Therapeutic Potential

Preliminary studies have suggested that this compound exhibits promising therapeutic properties:

  • Anti-inflammatory Activity : The compound has shown potential in reducing inflammation in various models, making it a candidate for further investigation in inflammatory diseases.
  • Anticancer Activity : Initial findings indicate that it may inhibit the proliferation of certain cancer cell lines, suggesting a possible role in cancer therapy.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
2-(3-Bromophenoxy)acetic acidLacks acetamido groupModerate anti-inflammatory effects
2-(3-Bromophenoxy)acetamideSimilar structure, different activity profileLimited anticancer properties
2-(2-(3-Bromophenoxy)acetamido)benzamideDifferent backbone structurePotentially less effective in enzyme modulation

The combination of functional groups in this compound provides a balanced profile of hydrophobic and hydrophilic interactions, enhancing its versatility as a research tool and therapeutic agent.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition was associated with reduced prostaglandin synthesis in vitro.
  • Antitumor Activity Investigation : In vitro experiments revealed that the compound induced apoptosis in specific cancer cell lines through modulation of apoptotic pathways. This suggests its potential as an anticancer agent worthy of further exploration.

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